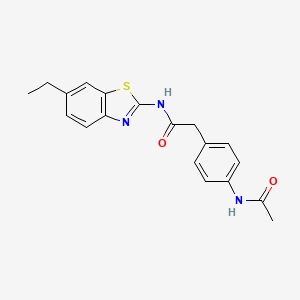![molecular formula C14H21NOS2 B7462819 N-cyclopropylspiro[1,3-dithiolane-2,8'-bicyclo[3.2.1]octane]-3'-carboxamide](/img/structure/B7462819.png)
N-cyclopropylspiro[1,3-dithiolane-2,8'-bicyclo[3.2.1]octane]-3'-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopropylspiro[1,3-dithiolane-2,8'-bicyclo[3.2.1]octane]-3'-carboxamide is a chemical compound that has been extensively studied in scientific research due to its potential therapeutic applications. This compound has shown promising results in various studies, including its effects on the central nervous system, cancer, and inflammation.2.1]octane]-3'-carboxamide.
Mécanisme D'action
The mechanism of action of N-cyclopropylspiro[1,3-dithiolane-2,8'-bicyclo[3.2.1]octane]-3'-carboxamide is not fully understood. However, it has been suggested that this compound acts on various molecular targets, including ion channels, receptors, and enzymes. In the central nervous system, this compound has been shown to modulate the activity of GABA receptors, NMDA receptors, and voltage-gated ion channels. In cancer, this compound has been shown to inhibit the activity of various enzymes, such as topoisomerase II and proteasome, which are involved in tumor growth and survival. In inflammation, this compound has been shown to reduce the production of pro-inflammatory cytokines and oxidative stress.
Biochemical and physiological effects:
This compound has various biochemical and physiological effects, depending on the target and the concentration used. In the central nervous system, this compound has been shown to reduce anxiety and depression, improve cognitive function, and have neuroprotective effects. In cancer, this compound has been shown to inhibit tumor growth, induce apoptosis in cancer cells, and sensitize cancer cells to chemotherapy. In inflammation, this compound has been shown to reduce inflammation and oxidative stress, and improve tissue repair.
Avantages Et Limitations Des Expériences En Laboratoire
N-cyclopropylspiro[1,3-dithiolane-2,8'-bicyclo[3.2.1]octane]-3'-carboxamide has various advantages and limitations for lab experiments. One of the advantages is its high yield and purity, which allows for reproducible experiments. Another advantage is its potential therapeutic applications, which make it a promising compound for drug development. However, one of the limitations is its complex synthesis method, which requires specialized equipment and expertise. Another limitation is its limited availability, which can make it difficult to perform large-scale experiments.
Orientations Futures
There are various future directions for research on N-cyclopropylspiro[1,3-dithiolane-2,8'-bicyclo[3.2.1]octane]-3'-carboxamide. One direction is to further elucidate its mechanism of action, which can help identify new molecular targets and improve its therapeutic potential. Another direction is to explore its effects on other diseases, such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Additionally, future research can focus on optimizing its synthesis method and improving its pharmacokinetic and pharmacodynamic properties for drug development.
Méthodes De Synthèse
The synthesis of N-cyclopropylspiro[1,3-dithiolane-2,8'-bicyclo[3.2.1]octane]-3'-carboxamide involves the reaction of spirocyclic sulfones with cyclopropylamines. This reaction is carried out in the presence of a catalyst, such as palladium, and under high pressure and temperature. The yield of this reaction is generally high, and the purity of the compound can be improved through various purification techniques, such as chromatography.
Applications De Recherche Scientifique
N-cyclopropylspiro[1,3-dithiolane-2,8'-bicyclo[3.2.1]octane]-3'-carboxamide has been extensively studied in scientific research due to its potential therapeutic applications. This compound has shown promising results in various studies, including its effects on the central nervous system, cancer, and inflammation. In the central nervous system, this compound has been shown to have neuroprotective effects, reduce anxiety and depression, and improve cognitive function. In cancer, this compound has been shown to inhibit tumor growth and induce apoptosis in cancer cells. In inflammation, this compound has been shown to reduce inflammation and oxidative stress.
Propriétés
IUPAC Name |
N-cyclopropylspiro[1,3-dithiolane-2,8'-bicyclo[3.2.1]octane]-3'-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NOS2/c16-13(15-12-3-4-12)9-7-10-1-2-11(8-9)14(10)17-5-6-18-14/h9-12H,1-8H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKTKGQGUMGFUHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2CC3CCC(C2)C34SCCS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2,4-Dichlorophenoxy)-1-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pyrrolidin-1-yl]ethanone](/img/structure/B7462749.png)
![2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)-N-[[4-(pyrrolidin-1-ylmethyl)phenyl]methyl]acetamide](/img/structure/B7462753.png)
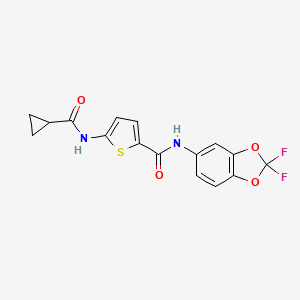
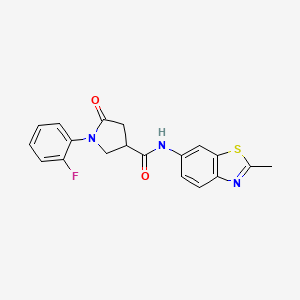
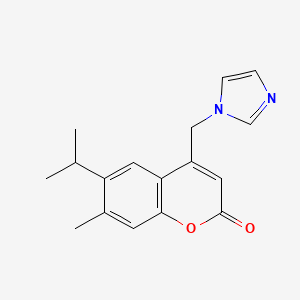
![4-chloro-N-[3-[[(2-morpholin-4-yl-2-thiophen-2-ylethyl)amino]methyl]phenyl]benzamide](/img/structure/B7462775.png)
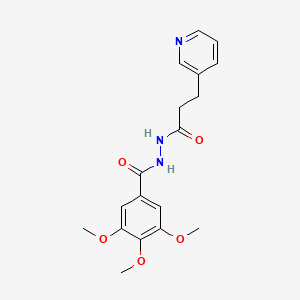
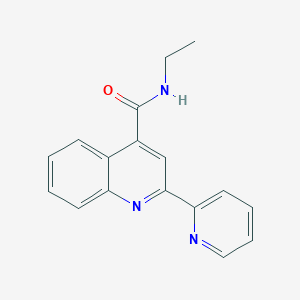
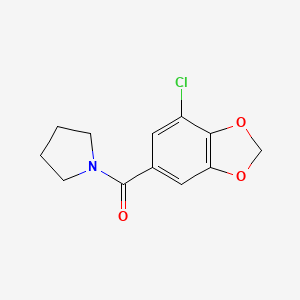
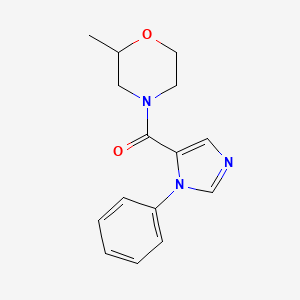
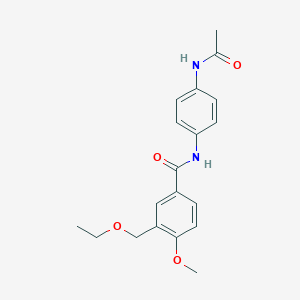
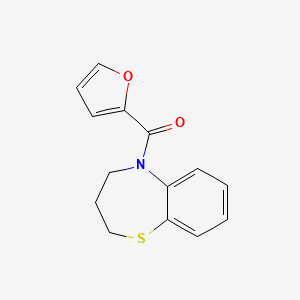
![N-[2-(1,3-benzothiazol-2-yl)ethyl]-2-(4-pyrimidin-2-ylpiperazin-1-yl)acetamide](/img/structure/B7462850.png)
